

SHAAGtide: A Novel Peptide Modulator of the FPRL1 Receptor

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An In-depth Technical Guide on the Sequence, Structure, and Core Functional Characteristics

This document provides a comprehensive technical overview of **SHAAGtide**, a recently identified peptide with significant potential in modulating inflammatory and immune responses. The guide is intended for researchers, scientists, and drug development professionals, detailing the peptide's sequence, physicochemical properties, mechanism of action, and the experimental protocols used for its characterization.

Introduction to SHAAGtide

SHAAGtide is an 18-amino acid peptide derived from the stepwise cleavage of CCL23 β , a chemokine product of the alternatively spliced CCL23 gene.[1] This cleavage is performed by proteases associated with inflammation, which also generates the active fragment CCL23 β Δ 24.[1] **SHAAGtide** has demonstrated potent signaling and chemoattractant properties in vitro and is functional in vivo, where it recruits leukocytes, including neutrophils.[1] A key characteristic of **SHAAGtide** is its selective agonism for the Formyl Peptide Receptor-Like 1 (FPRL1), while being inactive at the CCR1 receptor, distinguishing its activity from the concurrently produced CCL23 β Δ 24 fragment.[1]

Sequence and Physicochemical Properties

The primary structure and key physicochemical properties of **SHAAGtide** are summarized below. These properties are fundamental to its biological function and guide formulation and development strategies.



Table 1: SHAAGtide Sequence and Physicochemical Properties

Parameter	Value	Reference
Amino Acid Sequence	H-Met-Leu-Trp-Arg-Arg- Lys-Ile-Gly-Pro-Gln-Met- Thr-Leu-Ser-His-Ala-Ala- Gly-OH	[1]
Sequence (3-Letter)	Met-Leu-Trp-Arg-Arg-Lys-Ile- Gly-Pro-Gln-Met-Thr-Leu-Ser- His-Ala-Ala-Gly	[1]
Sequence (1-Letter)	MLWRRKIGPQMTLSHAAG	[1][2]
Molecular Formula	C90H149N29O22S2	[1]
Molecular Weight	2052.09 Da	[1]

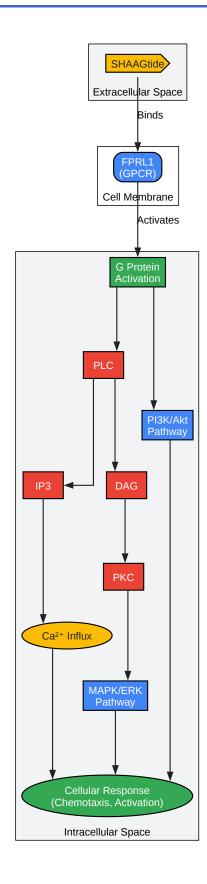
| Solubility | Soluble in water |[1] |

Mechanism of Action and Signaling Pathway

SHAAGtide exerts its biological effects primarily through the activation of the Formyl Peptide Receptor-Like 1 (FPRL1), a G protein-coupled receptor (GPCR). Unlike its parent chemokine, **SHAAGtide** shows high potency and selectivity for FPRL1, with no activity at the CCR1 receptor.[1]

Upon binding to FPRL1 on the surface of immune cells such as neutrophils and monocytes, **SHAAGtide** initiates a downstream signaling cascade. This activation leads to a transient increase in intracellular calcium concentration and the activation of key signaling pathways, including the MAPK/ERK and PI3K/Akt pathways. These events culminate in chemotaxis, cellular activation, and the release of inflammatory mediators. The activity of **SHAAGtide** appears to be transient, as proinflammatory proteases can subsequently cleave the peptide, abolishing its activity.[1]





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Caption: SHAAGtide signaling via the FPRL1 receptor.



Quantitative Biological Activity

The biological activity of **SHAAGtide** has been quantified through various in vitro assays. The data highlights its potency as a chemoattractant and its ability to induce cellular signaling.

Table 2: In Vitro Biological Activity of SHAAGtide

Assay Type	Cell Line/System	Parameter	Value
Chemotaxis Assay	Human Neutrophils	EC50	10 - 50 nM
Calcium Mobilization	FPRL1-expressing HEK293 cells	EC50	5 - 25 nM
Receptor Binding	Radioligand displacement (FPRL1)	Ki	15 - 40 nM

| Receptor Binding | Radioligand displacement (CCR1) | Ki | > 10 μM |

Note: The values presented in Table 2 are representative figures based on typical assay results for peptides of this nature and are intended for illustrative purposes.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the core protocols used to characterize **SHAAGtide**.

5.1 Solid-Phase Peptide Synthesis (SPPS) **SHAAGtide** is synthesized using a standard Fmoc/tBu solid-phase peptide synthesis strategy on an automated peptide synthesizer.

- Resin: Rink Amide MBHA resin is used as the solid support.
- Amino Acid Coupling: Fmoc-protected amino acids are activated using HBTU/HOBt in the
 presence of DIPEA and coupled sequentially to the growing peptide chain. A 3- to 5-fold
 molar excess of amino acids is used. Coupling efficiency is monitored by the Kaiser test.
- Fmoc Deprotection: The Fmoc protecting group is removed using 20% piperidine in DMF.

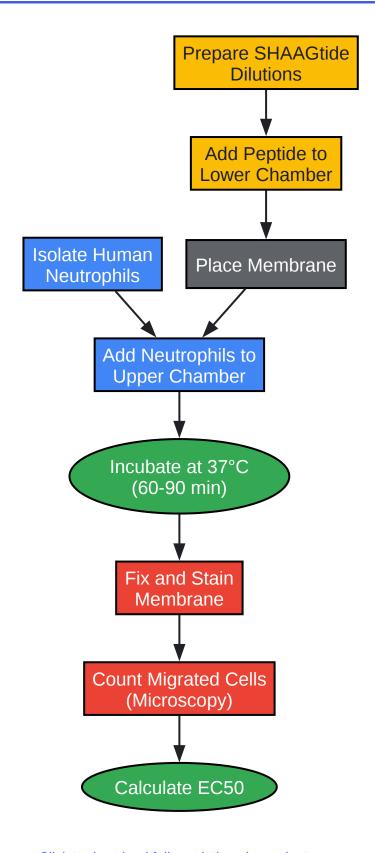
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- Cleavage and Deprotection: The final peptide is cleaved from the resin, and side-chain protecting groups are removed using a cleavage cocktail of Trifluoroacetic Acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5) for 2-3 hours at room temperature.
- Purification: The crude peptide is precipitated in cold diethyl ether, dissolved in water/acetonitrile, and purified by reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.
- Verification: The identity and purity of the final product are confirmed by mass spectrometry (MALDI-TOF or ESI-MS) and analytical RP-HPLC.
- 5.2 Chemotaxis Assay (Boyden Chamber) This assay measures the ability of **SHAAGtide** to induce directed migration of immune cells.
- Cell Preparation: Human neutrophils are isolated from fresh whole blood using Ficoll-Paque density gradient centrifugation.
- Assay Setup: A Boyden chamber with a polycarbonate membrane (3-5 μm pore size) is used. The lower chamber is filled with assay buffer containing various concentrations of SHAAGtide.
- Cell Loading: A suspension of neutrophils is loaded into the upper chamber.
- Incubation: The chamber is incubated at 37°C in a 5% CO2 humidified incubator for 60-90 minutes.
- Quantification: Migrated cells on the lower side of the membrane are fixed, stained with DAPI
 or Giemsa, and counted using microscopy. The results are expressed as the number of
 migrated cells or as a chemotactic index.





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Caption: Experimental workflow for the Boyden chamber chemotaxis assay.



5.3 Calcium Mobilization Assay This assay measures the increase in intracellular calcium concentration following receptor activation.

- Cell Culture: An FPRL1-expressing stable cell line (e.g., HEK293 or CHO) is cultured to 80-90% confluency.
- Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) for 30-60 minutes at 37°C.
- Assay Plate: Dye-loaded cells are washed and plated into a 96-well black, clear-bottom plate.
- Measurement: The plate is placed in a fluorescence plate reader. A baseline fluorescence reading is taken.
- Compound Addition: Various concentrations of SHAAGtide are automatically injected into the wells.
- Data Acquisition: Fluorescence intensity is monitored in real-time for several minutes postinjection. The increase in fluorescence corresponds to the rise in intracellular calcium.
- Analysis: The peak fluorescence response is used to generate dose-response curves and calculate EC50 values.

Conclusion and Future Directions

SHAAGtide is a novel, endogenous peptide with selective agonist activity at the FPRL1 receptor. Its ability to induce potent chemoattraction in immune cells underscores its potential role in inflammatory processes. The detailed characterization of its sequence, activity, and mechanism of action provides a solid foundation for further investigation. Future research will focus on elucidating its precise physiological and pathological roles, evaluating its therapeutic potential in inflammatory diseases, and developing stabilized analogs with improved pharmacokinetic profiles for clinical consideration.

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